![molecular formula C22H47O5P B15175877 Bis(2-butoxyethyl) isodecyl phosphite CAS No. 93843-25-5](/img/structure/B15175877.png)
Bis(2-butoxyethyl) isodecyl phosphite
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Overview
Description
Bis(2-butoxyethyl) isodecyl phosphite: is an organophosphorus compound with the molecular formula C22H47O5P . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of bis(2-butoxyethyl) isodecyl phosphite typically involves the reaction of isodecyl alcohol with phosphorus trichloride , followed by the addition of 2-butoxyethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: : Industrial production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: : Bis(2-butoxyethyl) isodecyl phosphite undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphates and phosphonates .
Scientific Research Applications
Chemistry: : In chemistry, bis(2-butoxyethyl) isodecyl phosphite is used as a stabilizer for polymers, preventing degradation during processing and extending the lifespan of the materials .
Biology and Medicine:
Industry: : Industrially, this compound is used in the production of plastics, coatings, and adhesives. Its antioxidant properties help in maintaining the quality and durability of these products .
Mechanism of Action
Mechanism: : Bis(2-butoxyethyl) isodecyl phosphite functions as an antioxidant by decomposing hydroperoxides, which are harmful by-products of oxidation. This decomposition prevents the degradation of polymers and other materials .
Molecular Targets and Pathways: : The compound interacts with hydroperoxides, breaking them down into less harmful substances. This action helps in stabilizing the materials and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include tris(2-butoxyethyl) phosphite and tris(2-ethylhexyl) phosphite . These compounds also function as antioxidants and stabilizers but differ in their specific chemical structures and properties .
Uniqueness: : Bis(2-butoxyethyl) isodecyl phosphite is unique due to its specific combination of butoxyethyl and isodecyl groups, which provide a balance of solubility and reactivity that is particularly effective in stabilizing polymers .
Biological Activity
Bis(2-butoxyethyl) isodecyl phosphite (BIDP) is a compound belonging to the class of organophosphate esters, which are widely used as flame retardants and plasticizers. Understanding its biological activity is crucial due to its potential impacts on human health and the environment. This article reviews various studies and findings regarding the biological effects of BIDP, focusing on its toxicity, neurodevelopmental effects, and regulatory considerations.
BIDP is a phosphite ester that can be used in various applications, including as a plasticizer in polymers and as a flame retardant. Its chemical structure allows it to interact with biological systems, raising concerns about its safety profile.
Toxicological Studies
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Neurodevelopmental Toxicity :
- A study assessed the neurodevelopmental toxicity of various organophosphate flame retardants, including BIDP. The research found that exposure to these compounds could disrupt neurodevelopmental processes in vitro. Specifically, it highlighted that certain organophosphates could affect oligodendrocyte differentiation, which is critical for proper neural function .
- Cellular Effects :
- Gene Expression Changes :
Case Studies
- Case Study on Flame Retardants : A comprehensive evaluation of several flame retardants, including BIDP, revealed varying levels of neurodevelopmental hazards when tested using a human cell-based developmental neurotoxicity battery. The study suggested that while individual compounds might pose low risks at specific concentrations, cumulative exposure from mixtures could lead to significant health concerns .
Regulatory Considerations
The Canadian government has proposed regulatory actions for several organophosphate esters, including BIDP, due to their classification as harmful substances based on existing data. The risk management scope indicates that these substances may induce neurobehavioral and developmental effects in biota .
Data Summary
Properties
CAS No. |
93843-25-5 |
---|---|
Molecular Formula |
C22H47O5P |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
bis(2-butoxyethyl) 8-methylnonyl phosphite |
InChI |
InChI=1S/C22H47O5P/c1-5-7-15-23-18-20-26-28(27-21-19-24-16-8-6-2)25-17-13-11-9-10-12-14-22(3)4/h22H,5-21H2,1-4H3 |
InChI Key |
GWCPZKURSNTMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOP(OCCCCCCCC(C)C)OCCOCCCC |
Origin of Product |
United States |
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